molecular formula C10H9BrN2 B11876281 3-Bromo-8-methylquinolin-2-amine

3-Bromo-8-methylquinolin-2-amine

Cat. No.: B11876281
M. Wt: 237.10 g/mol
InChI Key: SJBDFTOHZAHTNY-UHFFFAOYSA-N
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Description

3-Bromo-8-methylquinolin-2-amine is a quinoline derivative, a class of compounds known for their diverse biological and pharmacological activities. . The structure of this compound includes a quinoline ring system substituted with a bromine atom at the 3-position, a methyl group at the 8-position, and an amine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-methylquinolin-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzylamine with 3-bromo-2-methylbenzaldehyde under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, followed by cyclization to form the quinoline ring system .

Another method involves the use of transition metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, where 3-bromo-2-methylquinoline is coupled with an amine derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Biological Activity

3-Bromo-8-methylquinolin-2-amine is a derivative of quinoline, a class of compounds noted for their diverse biological and pharmacological activities. This compound features a unique substitution pattern that imparts significant biological activity, making it a focal point in medicinal chemistry research.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Quinoline Ring System : A bicyclic structure consisting of a benzene ring fused to a pyridine ring.
  • Substituents :
    • Bromine atom at the 3-position
    • Methyl group at the 8-position
    • Amine group at the 2-position

This specific arrangement enhances its chemical reactivity and potential interactions with biological targets.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including:

  • HeLa Cells : A cervical cancer cell line where it demonstrated significant cytotoxic effects.
  • MCF-7 Cells : A breast cancer cell line with observed growth inhibition.

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways involved in cancer progression.

Antimicrobial Activity

The compound also displays notable antimicrobial properties against a range of pathogens. Studies have reported:

  • Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative Bacteria : Inhibition observed against Escherichia coli and Klebsiella pneumoniae.

The Minimum Inhibitory Concentration (MIC) values for these bacteria indicate its potential as an antimicrobial agent. For instance, it exhibited an MIC of 15.6 µg/mL against K. pneumoniae, comparable to standard antibiotics.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. It has shown the ability to reduce inflammatory markers in vitro, suggesting its potential utility in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and bacterial metabolism.
  • Receptor Binding : Its structural features enhance binding affinity towards receptors implicated in inflammation and cancer.

Comparative Analysis with Related Compounds

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
2-MethylquinolineLacks bromine and amine substitutionsDifferent chemical reactivity
3-BromoquinolineLacks methyl and amine substitutionsDifferent pharmacological properties
8-MethylquinolineLacks bromine and amine substitutionsAffects chemical and biological behavior
3-Chloro-8-methylquinolineChlorine substitution instead of bromineAlters chemical reactivity

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Properties :
    • Conducted on various cancer cell lines.
    • Results showed significant IC50 values indicating effective dose-dependent cytotoxicity.
  • Antimicrobial Efficacy Study :
    • Tested against clinical isolates.
    • Demonstrated effective inhibition zones comparable to standard treatments.
  • Anti-inflammatory Research :
    • Assessed using cytokine assays.
    • Showed reduced levels of pro-inflammatory cytokines in treated cells.

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

3-bromo-8-methylquinolin-2-amine

InChI

InChI=1S/C10H9BrN2/c1-6-3-2-4-7-5-8(11)10(12)13-9(6)7/h2-5H,1H3,(H2,12,13)

InChI Key

SJBDFTOHZAHTNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)N)Br

Origin of Product

United States

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